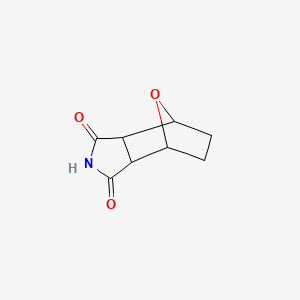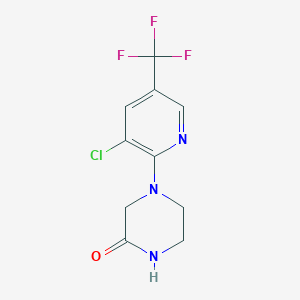
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one
Descripción general
Descripción
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring substituted with chlorine and trifluoromethyl groups, and a piperazine ring with a ketone group. These structural elements contribute to its distinct chemical properties and reactivity.
Mecanismo De Acción
Target of Action
The primary target of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one is the bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thereby thwarting bacterial growth .
Biochemical Pathways
The inhibition of PPTase by this compound affects several biochemical pathways. PPTases are involved in the activation of microbial fatty acid synthase (FAS), a multidomain enzyme complex essential for bacterial cell viability . The inhibition of PPTase reduces the anabolic capacity of FAS, leading to a decrease in the production of palmitate, a primary membrane component, and halting the assembly of virulence-determining components of bacterial cell walls .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied, and it has been found to have favorable in vitro and in vivo pharmacokinetic profiles . .
Result of Action
The result of the action of this compound is the attenuation of bacterial growth. It has been found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ketone group in the piperazine ring can be reduced to an alcohol or oxidized to a carboxylic acid, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction, while oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.
Major Products Formed
Substitution Reactions: The major products are derivatives of the original compound with different substituents replacing the chlorine atom.
Oxidation and Reduction Reactions: The major products include alcohols or carboxylic acids derived from the ketone group in the piperazine ring.
Aplicaciones Científicas De Investigación
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one has several applications in scientific research, including:
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound shares a similar pyridine and piperazine core but has different substituents, leading to distinct biological activities.
2-Chloro-5-(trifluoromethyl)pyridine: This compound is a precursor in the synthesis of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one and has similar chemical properties.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a piperazine ring with a ketone group. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O/c11-7-3-6(10(12,13)14)4-16-9(7)17-2-1-15-8(18)5-17/h3-4H,1-2,5H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKCKUCQPUVRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



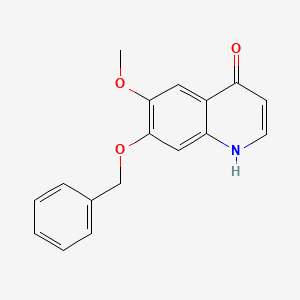
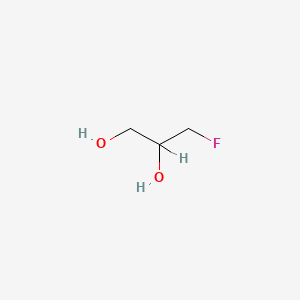
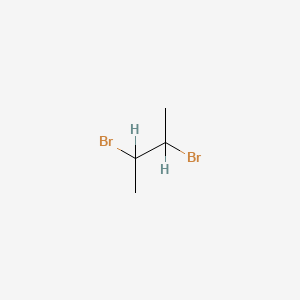


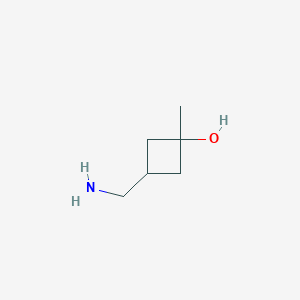

![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3022062.png)
![[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine](/img/structure/B3022065.png)

![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B3022069.png)
